Structural Differentiation: 3‑Bromo Substitution Relative to the Unsubstituted Benzamide Analog
The target compound differs from its closest identified analog, N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2), by the presence of a bromine atom at the 3‑position of the benzamide ring [1]. The unsubstituted analog has been reported to inhibit acetylcholinesterase (AChE) with an IC₅₀ of approximately 2.31 µM and to reduce Aβ₁₋₄₂ aggregation by 53.3% in vitro . However, no corresponding AChE inhibition or amyloid aggregation data are available for the 3‑bromo-substituted derivative, and no direct comparative study has been conducted . The structural modification (addition of bromine) is expected to alter electronic properties, steric profile, and lipophilicity (XLogP3‑AA of 3.5 vs. an estimated ~2.8 for the unsubstituted analog), but the functional consequences remain uncharacterized [1].
| Evidence Dimension | Structural identity and computed lipophilicity |
|---|---|
| Target Compound Data | Molecular weight 411.3 g/mol; XLogP3‑AA 3.5; contains 3‑bromo substituent [1] |
| Comparator Or Baseline | N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide (CAS 307327-02-2): molecular weight 332.4 g/mol; lacks bromine; estimated XLogP ~2.8 |
| Quantified Difference | ΔMW = +78.9 g/mol; ΔXLogP ≈ +0.7 units; presence vs. absence of Br atom |
| Conditions | Computed physicochemical properties (PubChem, ChemicalBook) |
Why This Matters
The bromine substituent confers distinct molecular recognition potential, but without comparative bioactivity data, no scientific selection advantage can be claimed.
- [1] PubChem. Compound Summary for CID 1370856, 3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/313469-72-6 (accessed 2026-05-05). View Source
